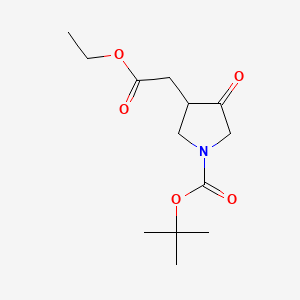
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate is a chemical compound with the molecular formula C12H19NO5. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of the Boc Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Ethyl 1-Boc-4-oxopyrrolidine-3-acetate involves its role as a protected intermediate in organic synthesis. The Boc group protects the nitrogen atom in the pyrrolidine ring, preventing unwanted side reactions. This allows for selective reactions at other sites on the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
相似化合物的比较
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate can be compared with other similar compounds, such as:
Ethyl 1-Boc-4-oxopyrrolidine-3-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-propionate: Similar but with a propionate group.
Ethyl 1-Boc-4-oxopyrrolidine-3-butyrate: Similar but with a butyrate group.
These compounds share the pyrrolidine ring and Boc protection but differ in the ester group attached to the ring. The choice of ester group can influence the compound’s reactivity and applications.
This compound stands out due to its specific ester group, which makes it suitable for certain synthetic applications where other esters might not be as effective.
属性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)6-9-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 |
InChI 键 |
AKCMTEPAOJKTOS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CN(CC1=O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6,6-dimethyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693959.png)
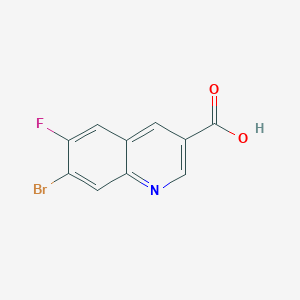

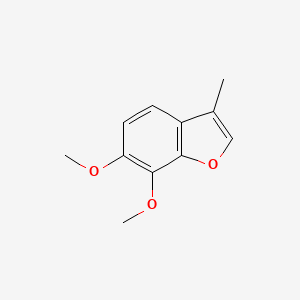
![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)


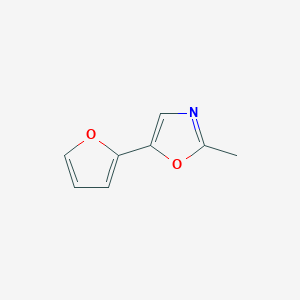
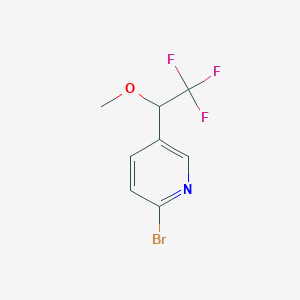
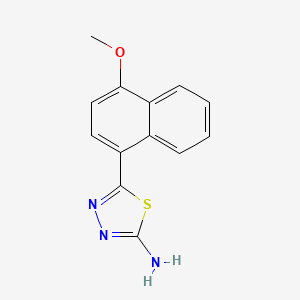
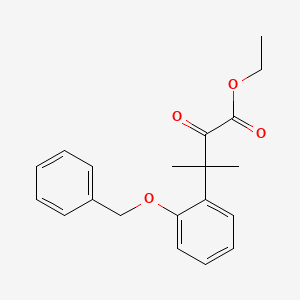

![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

